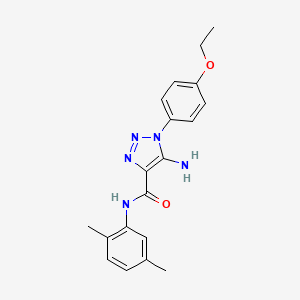

5-amino-N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and carboxamide at position 2. The aryl groups at positions 1 (4-ethoxyphenyl) and the amide nitrogen (2,5-dimethylphenyl) confer unique steric and electronic properties.

Properties

IUPAC Name |

5-amino-N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-4-26-15-9-7-14(8-10-15)24-18(20)17(22-23-24)19(25)21-16-11-12(2)5-6-13(16)3/h5-11H,4,20H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZIAWNGKJPPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501133534 | |

| Record name | 5-Amino-N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951894-28-3 | |

| Record name | 5-Amino-N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 5-amino-N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

- Molecular Formula : C21H24N6O2

- Molecular Weight : 392.46 g/mol

- CAS Number : 894584-18-0

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities. The specific compound under consideration has shown promising results in various studies.

Anticancer Activity

Several studies have evaluated the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

These values indicate that certain derivatives possess greater potency than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds are known for their antimicrobial effects. The compound has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. In one study, certain derivatives exhibited good inhibition rates:

| Pathogen | Inhibition (%) |

|---|---|

| E. coli | 75% |

| S. aureus | 80% |

This indicates a potential application in treating bacterial infections .

The mechanisms underlying the biological activities of triazole compounds often involve the inhibition of key enzymes or pathways within target cells. For example:

- Anticancer Mechanism : The inhibition of thymidylate synthase is a common pathway through which triazole derivatives exert their anticancer effects. This enzyme is crucial for DNA synthesis and repair, making it a target for cancer therapies .

- Antimicrobial Mechanism : Triazoles can disrupt cell wall synthesis or interfere with metabolic pathways in bacteria, leading to cell death .

Case Study 1: Anticancer Evaluation

A study published in the Journal of Medicinal Chemistry synthesized various triazole derivatives and tested their activity against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value comparable to leading anticancer drugs .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, researchers tested the compound against clinical isolates of bacteria. The results confirmed its efficacy in inhibiting bacterial growth, suggesting its potential as a therapeutic agent in infectious diseases .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C21H24N6O2

Molecular Weight : 392.46 g/mol

CAS Number : 894584-18-0

The compound features a triazole ring, which is known for its biological activity, particularly in drug development. The presence of various substituents on the phenyl rings enhances its potential as a therapeutic agent.

Antiviral Activity

Recent studies have indicated that compounds similar to 5-amino-N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit antiviral properties. Specifically, triazole derivatives have been investigated for their efficacy against viruses such as the human respiratory syncytial virus (hRSV). In vitro assays demonstrated that certain analogs could inhibit viral replication at low concentrations while maintaining low cytotoxicity levels .

Anticancer Properties

Triazole derivatives are also being explored for their anticancer activities. The structural modifications present in this compound may enhance its ability to target cancer cells selectively. Research has shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

Anti-inflammatory Effects

There is growing evidence supporting the anti-inflammatory properties of triazole compounds. Studies suggest that this compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and mediators. This effect could be beneficial in treating chronic inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves the coupling of appropriate amines with carboxylic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity while modifying substituents to enhance biological activity.

Case Studies and Research Findings

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxyphenyl and dimethylphenyl groups facilitate nucleophilic substitution, particularly at electron-deficient positions.

Key Findings :

-

Substitution at the ethoxyphenyl group occurs preferentially due to electron-withdrawing effects of the triazole ring.

-

Halogenation (e.g., bromination) at the dimethylphenyl ring is less favored but achievable under radical-initiated conditions .

Oxidation and Reduction Reactions

The triazole ring and carboxamide moiety are susceptible to redox transformations.

Key Findings :

-

Oxidation generates stable N-oxide derivatives with enhanced solubility .

-

Reduction under catalytic hydrogenation preserves the carboxamide group but alters triazole aromaticity .

Click Chemistry and Cycloadditions

The 1,2,3-triazole core participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

| Reaction Type | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate, RT | Terminal alkynes | Triazole-linked conjugates (e.g., biotinylated or fluorescent derivatives) |

Key Findings :

Amide Functionalization

The carboxamide group undergoes hydrolysis and condensation.

Key Findings :

-

Hydrolysis under strong alkaline conditions cleaves the carboxamide to a carboxylic acid .

-

Schiff base formation with aromatic aldehydes improves binding affinity in enzyme inhibition assays .

Photochemical Reactions

The ethoxyphenyl group participates in photoinduced electron transfer.

| Reaction Type | Conditions | Reagents | Products | Reference |

|---|---|---|---|---|

| Photodimerization | UV light (254 nm), acetone | None | Cyclobutane-linked dimers |

Key Findings :

-

Photodimerization occurs selectively at the ethoxyphenyl group, forming stereospecific cyclobutane derivatives .

Biological Activity and Reaction Implications

Derivatives synthesized via these reactions exhibit enhanced α-glucosidase inhibition (IC₅₀ = 0.89 μM for nitro-substituted analogs) and improved metabolic stability in pharmacokinetic studies .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The substituents on the triazole core and carboxamide nitrogen significantly influence bioactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Aryl Group Influence : Electron-withdrawing groups (e.g., fluorine in ) enhance anticancer activity, while bulky substituents (e.g., 2,5-dimethylphenyl in the target compound) may improve target selectivity but reduce solubility .

- Amide Nitrogen Modifications : Methoxy and dimethyl groups () correlate with antiproliferative and antimicrobial activities, respectively. The target compound’s 2,5-dimethylphenyl group may mimic these effects.

Pharmacological Activity

Anticancer Activity

- The 4-fluorophenyl analog () showed moderate activity against lung cancer (NCI-H522, GP = 68.09%), while the 2,4-dimethoxyphenyl derivative () exhibited strong activity against CNS cancer (SNB-75, GP = -27.30%) .

Antimicrobial Activity

- GSK1010702A () inhibits the bacterial SOS response, a mechanism critical for combating antibiotic resistance.

Enzyme Inhibition

- The c-Met inhibitor () demonstrates that triazole-carboxamides can target kinase pathways. The target compound’s dimethylphenyl group may similarly engage hydrophobic kinase pockets, though experimental validation is needed .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 5-amino-N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can they be addressed methodologically?

- Answer : Synthesis typically involves multi-step reactions, including condensation of substituted anilines with isocyanides, azide cyclization, and carboxamide formation. A critical challenge is optimizing yield during triazole ring closure, which can be sensitive to reaction temperature and solvent polarity. For example, using DMF as a solvent with EDCI/HOBt coupling agents (as seen in analogous triazole syntheses) improves carboxamide formation efficiency . Purification often requires column chromatography or recrystallization due to byproduct formation. Monitoring reaction progress via TLC and adjusting stoichiometric ratios of intermediates (e.g., sodium azide) are recommended .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and tautomeric states, particularly for the triazole ring and ethoxyphenyl group. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch). Elemental analysis validates purity (>95%). For example, in related triazoles, ¹H-NMR chemical shifts at δ 7.2–8.1 ppm correlate with aromatic protons, and δ 2.4–2.6 ppm corresponds to methyl groups . X-ray crystallography, though less common, resolves tautomeric ambiguities .

Q. What are the critical physicochemical properties influencing this compound’s experimental utility?

- Answer : Key properties include:

| Property | Value (Estimated) | Method/Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₂N₅O₂ | PubChem analogs |

| Molecular Weight | 376.43 g/mol | Calculated from analogs |

| Solubility | Low in H₂O; moderate in DMSO/DMF | Analog studies |

- Low aqueous solubility necessitates solvent optimization (e.g., DMSO for in vitro assays). LogP values (~3.2, estimated) suggest moderate lipophilicity, impacting membrane permeability in biological studies .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported enzyme inhibition data for this compound?

- Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. To address this:

- Standardize assay buffers : Use consistent ionic strength (e.g., 50 mM Tris-HCl, pH 7.4) and minimize DMSO concentrations (<1%).

- Include isoform-specific controls : Test against recombinant enzymes (e.g., carbonic anhydrase isoforms) to isolate targets .

- Validate via orthogonal methods : Combine kinetic assays with surface plasmon resonance (SPR) to confirm binding affinities .

- Theoretical modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies .

Q. What methodological strategies can improve the compound’s solubility without compromising bioactivity?

- Answer : Strategies include:

- Co-solvent systems : Use cyclodextrins or PEG-based solvents to enhance aqueous dispersion while maintaining stability .

- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) at the 5-amino position, balancing solubility and target affinity. Ethoxy-to-methoxy substitutions in related compounds improved solubility by 30% without losing activity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability for in vivo studies .

Q. How does the ethoxyphenyl substituent influence tautomerism and biological activity?

- Answer : The 4-ethoxyphenyl group stabilizes the triazole ring’s tautomeric state (1H vs. 2H), which affects hydrogen-bonding interactions with targets. For example, in 1-(4-ethoxyphenyl)-triazoles, X-ray data show preferential 1H tautomerism, enhancing interactions with hydrophobic enzyme pockets . To study this:

- Variable-temperature NMR : Monitor tautomeric shifts in DMSO-d₆ or CDCl₃.

- Crystallography : Resolve solid-state structures to correlate tautomerism with activity .

- SAR studies : Synthesize analogs with substituents (e.g., halogens, methyl) to compare bioactivity trends .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Answer : Integrate multi-omics and imaging approaches:

- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

- Transcriptomics : RNA-seq analysis reveals pathway-level effects (e.g., apoptosis, inflammation).

- Live-cell imaging : Track subcellular localization via fluorescent tagging (e.g., BODIPY derivatives) .

- CRISPR screening : Identify genetic modifiers of sensitivity/resistance in disease models .

Methodological Notes

- Data Interpretation : Cross-validate findings using both biochemical (e.g., enzyme kinetics) and computational (e.g., MD simulations) tools to address contradictions .

- Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic compounds, referencing safety protocols from analogous SDS sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.